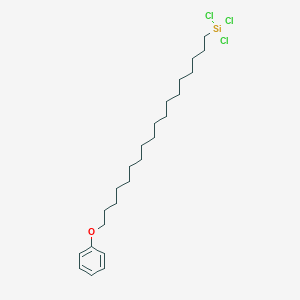
Silane, trichloro(18-phenoxyoctadecyl)-
説明
“Silane, trichloro(18-phenoxyoctadecyl)-” is a chemical compound with the molecular formula C24H41Cl3OSi and a molecular weight of 480.02624 . It is structurally similar to Octadecyltrichlorosilane , which is a colorless liquid used as a silanization agent to prepare hydrophobic stationary phase for reversed-phase chromatography .
Synthesis Analysis
The synthesis of silanes like “Silane, trichloro(18-phenoxyoctadecyl)-” often involves the use of allylsilanes . These compounds can be produced through a palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors . This process is suitable for the synthesis of regio- and stereodefined allylsilanes .Molecular Structure Analysis
The molecular structure of “Silane, trichloro(18-phenoxyoctadecyl)-” consists of a silane group (Si) attached to an 18-phenoxyoctadecyl chain . This structure is similar to that of Octadecyltrichlorosilane, which has the formula CH3(CH2)17SiCl3 .Chemical Reactions Analysis
Silanes, including “Silane, trichloro(18-phenoxyoctadecyl)-”, readily react with surfaces through surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The exact mechanism for the formation of the surface coating is still not completely understood .作用機序
The mechanism of action of silanes involves their reaction with surfaces through surface hydroxyl groups or bound water. This forms a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The silanes hydrolyze in solution to form silanols, which then attach to the surface by their reactions to the surface OH by elimination of water .
Safety and Hazards
The safety data sheet for Trichloro(octadecyl)silane, a compound similar to “Silane, trichloro(18-phenoxyoctadecyl)-”, indicates that it is dangerous. It causes severe skin burns and eye damage . Precautionary measures include wearing protective clothing and eye protection, and seeking immediate medical attention in case of exposure .
特性
IUPAC Name |
trichloro(18-phenoxyoctadecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41Cl3OSi/c25-29(26,27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-28-24-20-16-15-17-21-24/h15-17,20-21H,1-14,18-19,22-23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFGQVVWZXHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593982 | |
| Record name | Trichloro(18-phenoxyoctadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trichloro(18-phenoxyoctadecyl)- | |
CAS RN |
808165-09-5 | |
| Record name | Trichloro(18-phenoxyoctadecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



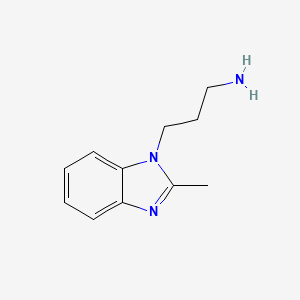


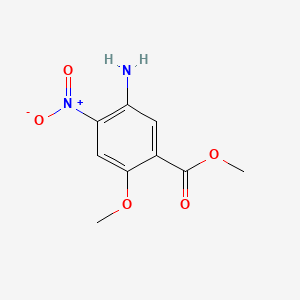

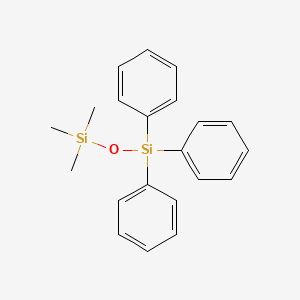
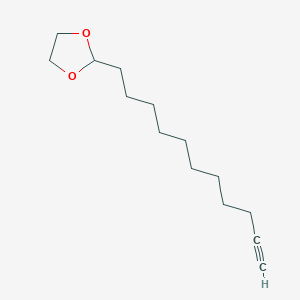
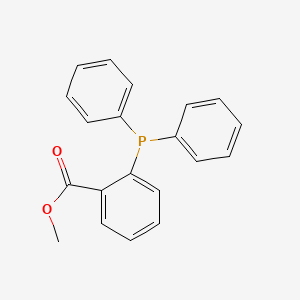
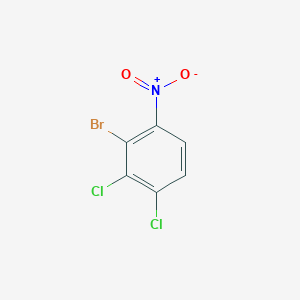
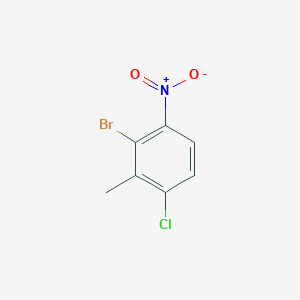


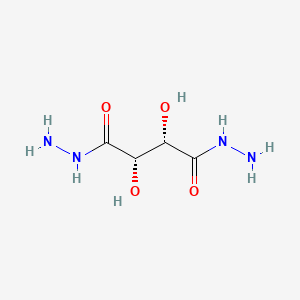
![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)